![molecular formula C11H11NO3S B5648005 ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate CAS No. 951-41-7](/img/structure/B5648005.png)
ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate and its derivatives involves a series of novel compounds synthesized from reactions involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives. These reactions typically proceed in acetone as a solvent under reflux conditions for several hours, yielding good results. The structures of the new compounds are confirmed through various spectroscopic methods, including 1H NMR, 13C NMR, IR, and mass spectrometry (Nassiri & Milani, 2020).
Molecular Structure Analysis
Molecular structure analysis of ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate derivatives has been conducted using density functional theory (DFT) and other spectroscopic techniques. These analyses provide insights into the electronic properties, thermal stability, and the HOMO-LUMO energy gap, indicating the molecule's stability and reactivity. The thermal stability evaluated by thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) suggests stability above certain temperatures, showcasing the robustness of these compounds (El Foujji et al., 2020).
Chemical Reactions and Properties
Ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate undergoes various chemical reactions to form novel compounds with potential biological activities. For instance, its derivatives have been synthesized to exhibit antitumor activities against different cancer cell lines, indicating the compound's versatility in chemical synthesis and potential therapeutic applications (Mohareb & Gamaan, 2018).
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Compounds : Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, a novel compound series, was synthesized using benzothiazole derivatives and ethyl bromocyanoacetate. These compounds were confirmed by spectroscopic methods and elemental analyses (Nassiri & Milani, 2020).
Tautomeric Behavior and Derivative Formation : Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate exhibits tautomeric behaviors and can be transformed into various derivatives like ethyl (1,2-benzisothiazol-3-yl)acetate and 3-methyl-1,2-benzisothiazole (Carrington et al., 1972).
Formation of Thiazolidin Derivatives : Efficient one-pot synthesis methods have been developed to create ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates, indicating the versatility of this compound in synthesizing various derivatives (Reddy & Krupadanam, 2010).
Chemical Properties and Reactions
Reactions with Indole Derivatives : The compound can react with indole derivatives to form new compounds with confirmed structures via spectroscopy (Nassiri & Milani, 2020).
Benzothiazole-based Chemosensor : A benzothiazole-based chemosensor using a similar compound showed selective sensing capabilities for Cu2+ and Hg2+ in semi-aqueous media. The study also involved molecular docking to understand the interactions (Wagh et al., 2015).
Benzothiazoline Derivatives Formation : Treatment with ethylene oxide leads to N-hydroxyethylation and thiono-oxo replacement, showcasing its reactivity and potential for creating diverse derivatives (Sohár, Denny Jr., & Babson, 1968).
properties
IUPAC Name |
ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-10(13)7-12-8-5-3-4-6-9(8)16-11(12)14/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPHEMXJJWXMRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354305 | |
Record name | ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate | |
CAS RN |
951-41-7 | |
Record name | ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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